2-溴-4-氯-6-硝基苯酚

描述

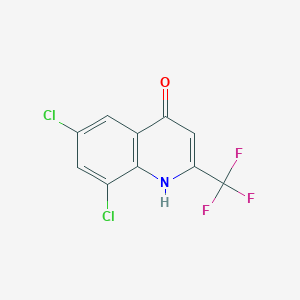

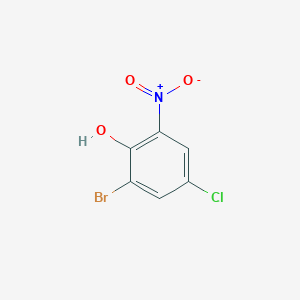

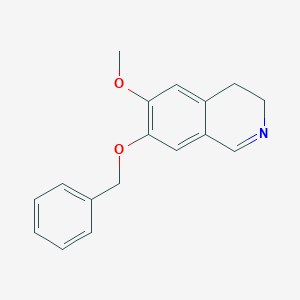

2-Bromo-4-chloro-6-nitrophenol (BCNP) is a chemical compound that is used in a variety of scientific applications. It is a white crystalline solid that is soluble in water and organic solvents. BCNP is a nitroaromatic compound, meaning that it contains both nitro and aromatic groups. It is used in a variety of different scientific applications, including organic synthesis, analytical chemistry, and biochemistry. BCNP is also a precursor to a number of other compounds, including dyes and pharmaceuticals.

科学研究应用

环境生物技术

“2-溴-4-氯-6-硝基苯酚” 是一种氯代硝基苯酚 (CNP) 污染物。 诸如 2-氯-4-硝基苯酚 (2C4NP)、2-氯-5-硝基苯酚 (2C5NP)、4-氯-2-硝基苯酚 (4C2NP) 和 2,6-二氯-4-硝基苯酚 (2,6-DCNP) 等 CNP 已广泛用作各种农药、染料和药物化学合成的中间体 . 这些有害污染物主要通过人为活动广泛地进入我们周围的环境 .

微生物降解

据报道,一种革兰氏阴性细菌,Cupriavidus sp. CNP-8,通过 1,2,4-苯三醇 (BT) 途径降解 2-氯-4-硝基苯酚 (2C4NP) . 这与所有其他革兰氏阴性 2C4NP 利用者中报道的(氯)氢醌途径明显不同 . 怀疑 hnp 基因簇参与了 2C4NP 的分解代谢,因为与未诱导菌株相比,hnp 基因在 2C4NP 诱导菌株 CNP-8 中显着上调 .

酶催化共聚

据报道,4-溴-2-氯苯酚与酚类通过真菌 Rhizoctonia praticola 的细胞外漆酶催化共聚 .

7-芳基苯并[b][1,4]噁嗪衍生物的合成

4-溴-2-氯苯酚在 7-芳基苯并[b][1,4]噁嗪衍生物的合成中用作试剂 .

分子模拟可视化

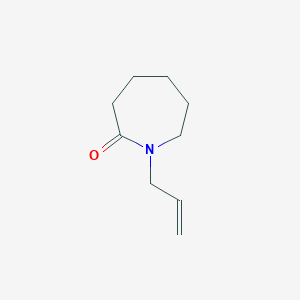

Amber、GROMACS、Avogadro、Pymol、Chimera、Blender 和 VMD 等程序可以生成 2-溴-4-氯-6-硝基苯酚的令人印象深刻的模拟可视化 .

安全和危害

2-Bromo-4-chloro-6-nitrophenol is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse mouth) .

作用机制

Target of Action

Nitro compounds, such as this one, are known to interact with various biological molecules due to their reactivity .

Mode of Action

The mode of action of 2-Bromo-4-chloro-6-nitrophenol is likely through a nucleophilic aromatic substitution reaction . The nitro group on the phenol ring makes the compound susceptible to nucleophilic attack, leading to the substitution of the halogen atoms (bromine and chlorine) on the ring .

Biochemical Pathways

It’s known that nitrophenols can be metabolized by certain bacterial strains via specific degradation pathways . The exact pathways and their downstream effects for this compound remain to be elucidated.

Pharmacokinetics

Its molecular weight is 25245 Da , which is within the range generally favorable for oral bioavailability. It has a density of 2.0±0.1 g/cm3 and a boiling point of 250.1±35.0 °C at 760 mmHg . These properties could influence its absorption and distribution in the body.

Result of Action

Nitrophenols are known to have various biological activities, including potential anti-tumor effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-chloro-6-nitrophenol. It is stable under normal conditions but may decompose when exposed to heat or light . It’s also a flammable substance and can react violently with oxidizing agents . These factors should be considered when handling or storing the compound.

属性

IUPAC Name |

2-bromo-4-chloro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBOBTAMSJHELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303225 | |

| Record name | 2-bromo-4-chloro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15969-10-5 | |

| Record name | 15969-10-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-4-chloro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

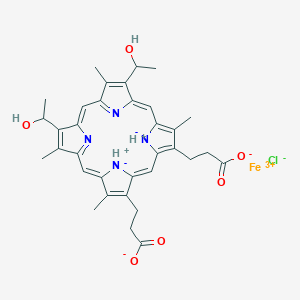

![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)

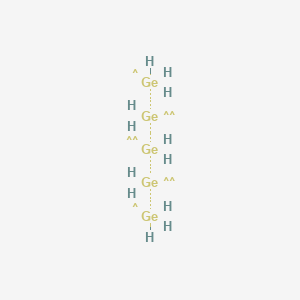

![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)